N-(4-(1H-tetrazol-1-yl)phenyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide
説明
N-(4-(1H-tetrazol-1-yl)phenyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a heterocyclic compound featuring a pyrimido[2,1-b][1,3]thiazine core fused with a tetrazole-substituted phenyl group. Its structure includes:
- A pyrimido[2,1-b][1,3]thiazine scaffold with 7-ethyl and 8-methyl substituents.
- A carboxamide linker connecting the phenyltetrazole group to the bicyclic core.
特性
IUPAC Name |
7-ethyl-8-methyl-6-oxo-N-[4-(tetrazol-1-yl)phenyl]-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O2S/c1-3-15-11(2)20-18-24(17(15)27)8-12(9-28-18)16(26)21-13-4-6-14(7-5-13)25-10-19-22-23-25/h4-7,10,12H,3,8-9H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZVGZWGKMFWHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2N(C1=O)CC(CS2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(4-(1H-tetrazol-1-yl)phenyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound, including its antimicrobial and anticancer activities, as well as its mechanism of action based on recent research findings.
Chemical Structure
The compound's structure is characterized by the presence of a tetrazole ring and a thiazine moiety, which are known to contribute to various biological activities. The molecular formula is .
Antimicrobial Activity
Recent studies have demonstrated that compounds containing tetrazole derivatives exhibit notable antimicrobial properties. For instance, a pilot study evaluated the antimicrobial activity of similar tetrazole derivatives against various bacterial strains. The results indicated that certain derivatives showed significant inhibition against both Gram-positive and Gram-negative bacteria.
| Compound Code | Tested Microorganism | Inhibition (%) |
|---|---|---|
| Ta | Staphylococcus aureus | 50% |
| Tb | Bacillus subtilis | 54.16% |
| Tc | Salmonella typhimurium | 70.59% |
| Td | Escherichia coli | 66.67% |
These findings suggest that the compound may possess antimicrobial properties that warrant further investigation into its applicability in treating bacterial infections .
Anticancer Activity
In addition to its antimicrobial effects, the compound has been explored for its anticancer potential. Research has indicated that similar thiazine derivatives can induce apoptosis in cancer cells through various pathways. For example, studies have shown that compounds with a similar structural framework inhibited cell proliferation in cancer cell lines by modulating key signaling pathways involved in cell survival and apoptosis.
The proposed mechanism of action for N-(4-(1H-tetrazol-1-yl)phenyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide includes:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Induction of Apoptosis : By activating apoptotic pathways, the compound can lead to programmed cell death in malignant cells.
- Interaction with DNA : Similar compounds have shown the ability to intercalate with DNA or disrupt DNA repair mechanisms, leading to increased cytotoxicity.
Case Studies
Several case studies have been documented regarding the efficacy of tetrazole-containing compounds in clinical settings:
- Case Study 1 : A derivative similar to the compound was tested in vitro against various cancer cell lines, demonstrating a dose-dependent response in inhibiting cell growth.
- Case Study 2 : Clinical trials involving tetrazole derivatives showed promising results in reducing bacterial load in patients with chronic infections.
類似化合物との比較
Key Differences :
- The tetrazole group in the target compound offers distinct hydrogen-bonding capabilities vs. the chlorophenyl and cyano substituents in the oxazine derivative .
Benzothiazole Carboxamide Derivatives
Example Compounds : N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) and analogs .
Key Differences :
- The benzothiazole core lacks the fused pyrimidine ring present in the target compound, reducing conformational rigidity.
- Chlorophenyl groups in 4g may enhance halogen bonding but lack the metabolic stability conferred by the tetrazole moiety .
Tetrahydroimidazo Pyridine Derivatives
Example Compounds: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) .
Key Differences :
- The nitro group in 1l increases electron-withdrawing effects, contrasting with the electron-rich tetrazole in the target compound.
- The diethyl ester groups in 1l enhance lipophilicity compared to the carboxamide linker in the target compound .
Pyrazole-Substituted Analogs
Example Compound : N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-7-ethyl-8-methyl-6-oxo-pyrimido[2,1-b][1,3]thiazine-3-carboxamide .
| Parameter | Target Compound | Pyrazole-Substituted Analog |
|---|---|---|
| Core Structure | Pyrimido[2,1-b][1,3]thiazine | Pyrimido[2,1-b][1,3]thiazine |
| Key Substituents | 4-(Tetrazol-1-yl)phenyl carboxamide | 3,5-Dimethylpyrazole-ethyl carboxamide |
| Bioisosteric Groups | Tetrazole (carboxylic acid mimic) | Pyrazole (hydrogen-bond acceptor/donor) |
Key Differences :
- The pyrazole group in the analog may offer different binding interactions compared to the tetrazole in the target compound.
- Both compounds share the pyrimido thiazine core, suggesting similar synthetic pathways but divergent pharmacological profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
